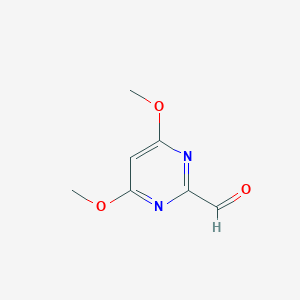![molecular formula C11H19NO4 B173897 5-Hexenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]- CAS No. 124099-19-0](/img/structure/B173897.png)
5-Hexenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino] is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as "4-DMAP," and it is an organic acid that has a molecular formula of C11H19NO3.
Mechanism Of Action
The mechanism of action of 4-DMAP involves the inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in various physiological processes. Inhibition of AChE leads to an increase in acetylcholine levels, which can have various effects on the body.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-DMAP depend on the concentration and duration of exposure. At low concentrations, it can cause an increase in acetylcholine levels, leading to various physiological effects such as increased heart rate, blood pressure, and respiratory rate. At high concentrations, it can cause seizures, respiratory failure, and even death.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-DMAP in lab experiments is its ability to inhibit AChE, which can be useful in studying the effects of acetylcholine on various physiological processes. However, its toxicity and potential side effects limit its use in vivo studies.
Future Directions
There are several future directions for the use of 4-DMAP in scientific research. One potential application is in the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's disease. Another potential direction is in the development of new catalysts for organic synthesis.
In conclusion, 5-Hexenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino] or 4-DMAP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its mechanism of action involves the inhibition of AChE, which can have various physiological effects on the body. While it has several advantages in lab experiments, its toxicity and potential side effects limit its use in vivo studies. There are several future directions for the use of 4-DMAP in scientific research, including the development of new drugs and catalysts.
Synthesis Methods
The synthesis of 4-DMAP involves the reaction of hexenoic acid with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a catalyst. The reaction takes place at room temperature, and the product is obtained after purification using column chromatography.
Scientific Research Applications
4-DMAP has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a reagent in organic chemistry for the synthesis of various compounds. It has also been used as a catalyst in various reactions, including the synthesis of cyclic carbonates.
properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-5-8(6-7-9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHUXCMJPFOMEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hexenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


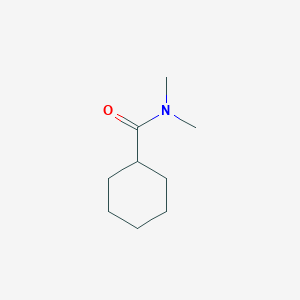
![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B173831.png)

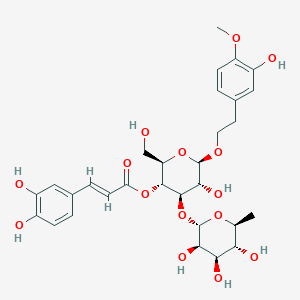

![Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane](/img/structure/B173840.png)
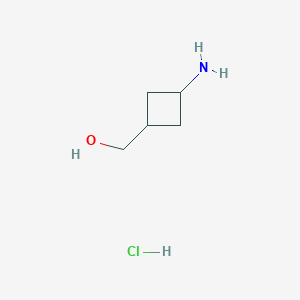
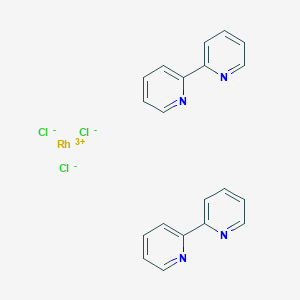
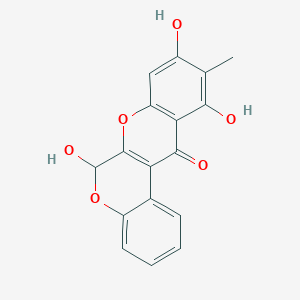


![(2S)-2-Amino-N-[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B173851.png)
